3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Overview
Description
3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, has unique properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid can be synthesized through the esterification of cyclohexylmethylsuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of cyclohexylmethylsuccinic acid 1-methyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexylmethylsuccinic acid and methanol in the presence of aqueous acid or base.
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester into the corresponding alcohol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., ethanol) with acid or base catalysts.
Major Products
Hydrolysis: Cyclohexylmethylsuccinic acid and methanol.
Reduction: Cyclohexylmethylsuccinic alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexylmethylsuccinic acid 1-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release cyclohexylmethylsuccinic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylsuccinic acid: The parent acid of the ester.
Cyclohexylmethylsuccinic alcohol: The reduced form of the ester.
Other esters: Esters with similar structures but different alkyl groups.
Uniqueness
3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is unique due to its specific ester linkage and the presence of the cyclohexylmethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNOKUMAOAVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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